Cas no 827599-20-2 (O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate)
![O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate structure](https://www.kuujia.com/scimg/cas/827599-20-2x500.png)
O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate
- 3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl)6-ethyl ester, (1a,5a,6b)-
- 3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) 6-ethyl ester, (1α,5α,6β)- (9CI)
- O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
- SCHEMBL17387946
- CS-0499176
- EN300-26934368
- (1R,5S,6r)-3-tert-Butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
- rac-3-tert-butyl6-ethyl(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
- 827599-20-2
- SB11397
- Ethyl endo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate
- AT25431
- REL-3-(TERT-BUTYL) 6-ETHYL (1R,5S,6R)-3-AZABICYCLO[3.1.0]HEXANE-3,6-DICARBOXYLATE
- MFCD27986920
- 134575-37-4
- CS-0049396
- AKOS030231469
- SCHEMBL16252085
- 3-tert-butyl 6-ethyl (1R,5S,6S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
- SCHEMBL12277546
- 3-tert-butyl 6-ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
- 3-O-tert-butyl 6-O-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
- AS-52052
- P14239
- CIB59920
-
- MDL: MFCD27986920
- Inchi: 1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10-
- InChI Key: SESCEXYKMJZFEE-ILWJIGKKSA-N
- SMILES: [C@]12(CN(C(=O)OC(C)(C)C)C[C@@]1([C@@H]2C(OCC)=O)[H])[H]
Computed Properties
- Exact Mass: 255.14705815g/mol
- Monoisotopic Mass: 255.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8Ų
- XLogP3: 1.4
O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1095891-500MG |
O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
827599-20-2 | 97% | 500mg |
$865 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06099-250MG |
O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
827599-20-2 | 97% | 250MG |
¥ 2,765.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06099-1g |
O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
827599-20-2 | 97% | 1g |
¥7538.0 | 2024-04-17 | |
abcr | AB485600-1g |
Ethyl endo-3-boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate; . |
827599-20-2 | 1g |
€1636.60 | 2024-04-16 | ||
Aaron | AR00IDYE-250mg |
3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl)6-ethyl ester, (1a,5a,6b)- |
827599-20-2 | 97% | 250mg |
$479.00 | 2025-02-11 | |
abcr | AB485600-500mg |
Ethyl endo-3-boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate; . |
827599-20-2 | 500mg |
€1110.50 | 2024-04-16 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06099-100mg |
O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
827599-20-2 | 97% | 100mg |
¥1886.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06099-250.0mg |
O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
827599-20-2 | 97% | 250.0mg |
¥2765.0000 | 2024-08-02 | |
eNovation Chemicals LLC | Y1095891-100mg |
O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
827599-20-2 | 97% | 100mg |
$310 | 2025-02-19 | |
eNovation Chemicals LLC | Y1095891-100mg |
O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
827599-20-2 | 97% | 100mg |
$310 | 2025-02-22 |
O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate Related Literature
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
Additional information on O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Comprehensive Analysis of O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (CAS No. 827599-20-2)
The compound O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (CAS No. 827599-20-2) is a highly specialized bicyclic derivative with significant potential in pharmaceutical and chemical research. Its unique 3-azabicyclo[3.1.0]hexane scaffold has garnered attention due to its structural rigidity and versatility in drug design. Researchers are increasingly exploring its applications in central nervous system (CNS) drug development, particularly for targeting receptors associated with neurological disorders. The presence of both tert-butyl and ethyl ester groups enhances its lipophilicity, making it a promising candidate for blood-brain barrier penetration.
In recent years, the demand for bicyclic compounds like O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate has surged, driven by advancements in medicinal chemistry and computational drug discovery. This compound's stereochemistry (rel-(1R,5S,6s)) is critical for its bioactivity, as enantiopure forms often exhibit superior pharmacological profiles. Laboratories worldwide are investigating its synthetic routes, with a focus on green chemistry and catalyst optimization to improve yield and sustainability.
One of the most searched questions in AI-driven drug discovery platforms revolves around the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives. Studies suggest that modifications to the dicarboxylate moiety can significantly alter binding affinity to target proteins. For instance, replacing the ethyl group with bulkier substituents may enhance selectivity for specific enzyme isoforms. Such insights are invaluable for researchers designing next-generation neurotherapeutics or enzyme inhibitors.
The pharmacokinetic properties of CAS No. 827599-20-2 are another hot topic in academic forums. Its metabolic stability and in vitro ADME (Absorption, Distribution, Metabolism, Excretion) data are frequently discussed, as these factors determine its viability as a lead compound. Preliminary reports indicate moderate hepatic clearance, suggesting potential for oral administration. However, further in vivo studies are needed to validate these findings.
From a synthetic perspective, the O3-tert-butyl O6-ethyl protection strategy is noteworthy. This approach safeguards the carboxyl groups during multi-step reactions, a technique widely adopted in peptide synthesis and prodrug development. The tert-butyl group, in particular, offers stability under acidic conditions, while the ethyl ester can be selectively deprotected under mild basic conditions. Such flexibility is crucial for constructing complex molecular architectures.
Emerging trends in high-throughput screening (HTS) have also spotlighted 827599-20-2 as a fragment library candidate. Its compact bicyclic core serves as an ideal scaffold for fragment-based drug design (FBDD), enabling rapid exploration of chemical space. Companies specializing in AI-augmented chemistry are leveraging such compounds to accelerate hit-to-lead optimization cycles.
Environmental and regulatory considerations are equally important. While O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate is not classified as hazardous, its synthesis often involves solvents regulated under REACH or EPA guidelines. Researchers are encouraged to adopt microwave-assisted synthesis or flow chemistry to minimize waste and energy consumption, aligning with global sustainability goals.
In conclusion, CAS No. 827599-20-2 represents a fascinating intersection of structural novelty and therapeutic potential. Its applications span from CNS drug discovery to catalysis research, making it a compound of enduring interest. As machine learning tools continue to refine molecular predictions, the role of such bicyclic frameworks will likely expand, offering new avenues for scientific innovation.
827599-20-2 (O3-tert-butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate) Related Products
- 898763-19-4(2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone)
- 2138399-86-5((2,2-Difluoro-3-{methyl[2-(methylsulfanyl)ethyl]amino}propyl)(methyl)amine)
- 1105219-38-2(2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one)
- 866149-26-0(2-([(CYCLOHEXYLCARBONYL)OXY]ETHANIMIDOYL)-1,3-THIAZOLE)
- 371171-04-9(7-(3,4-Dimethoxyphenyl)imidazo1,2-cpyrimidin-5-ol)
- 2229474-37-5(1-1-(2-methylpyridin-4-yl)cyclopropylethan-1-amine)
- 97231-91-9(4-(tert-Butyldimethylsilyloxy)piperidine)
- 895010-30-7(3-(Methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine)
- 51623-90-6(Thiourea, N-(phenylmethyl)-N'-2-thiazolyl-)
- 3864-18-4(2,3-Dimethylbiphenyl)
